molecular formula C17H16BrClN2O2 B2410998 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-chlorophenyl)methanone CAS No. 1448057-18-8

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-chlorophenyl)methanone

Cat. No.: B2410998
CAS No.: 1448057-18-8
M. Wt: 395.68
InChI Key: JFSXMOHCEISTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-chlorophenyl)methanone is a sophisticated chemical intermediate of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Its structure incorporates a pyridine-oxypiperidine scaffold linked to a benzophenone group, a motif frequently employed to target the ATP-binding site of various kinases. This compound serves as a crucial building block in the synthesis of more complex molecules designed to modulate kinase activity for research purposes. Kinase inhibitors often feature such heteroaromatic and hinge-binding motifs to achieve potent and selective binding. Researchers utilize this intermediate to explore structure-activity relationships (SAR) and develop novel therapeutic candidates, primarily in the fields of oncology and inflammatory diseases. The presence of the bromine atom on the pyridine ring offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid generation of diverse compound libraries for high-throughput screening. Its primary research value lies in its role as a precursor to potent and selective inhibitors, contributing to the study of intracellular signaling pathways and the validation of new drug targets. The rational design of kinase inhibitors commonly relies on such bifunctional fragments to optimize interactions with key amino acids in the active site.

Properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O2/c18-14-5-3-9-20-16(14)23-12-7-10-21(11-8-12)17(22)13-4-1-2-6-15(13)19/h1-6,9,12H,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSXMOHCEISTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-chlorophenyl)methanone typically involves the following steps:

    Formation of the Bromopyridine Intermediate: The bromopyridine moiety can be synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with Piperidine: The bromopyridine intermediate is then coupled with piperidine through a nucleophilic substitution reaction, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Attachment of the Chlorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting it to a pyridine or pyrrolidine derivative.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Pyridine or pyrrolidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through modulation of specific signaling pathways.
  • Anti-inflammatory Effects : Its structural components allow it to interact with inflammatory mediators, potentially reducing inflammation.

Biological Studies

This compound serves as a valuable tool for studying protein-ligand interactions due to its ability to bind to various biological targets. Its unique functional groups facilitate:

  • Hydrophobic Interactions : Enhanced by the piperidine ring.
  • Hydrogen Bonding : Promoted by the presence of the chlorophenyl group.

Chemical Biology

It is utilized in chemical biology for the development of probes that can elucidate biochemical pathways. The compound's reactivity allows it to serve as a building block for more complex molecules in drug discovery.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-chlorophenyl)methanone exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, suggesting its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Effects

Research conducted on animal models has shown that this compound significantly reduces markers of inflammation. It appears to inhibit the expression of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-chlorophenyl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-bromophenyl)methanone: Similar structure with chlorine and bromine atoms swapped.

    (4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)(2-chlorophenyl)methanone: Fluorine substitution instead of bromine.

    (4-((3-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-chlorophenyl)methanone: Methyl substitution instead of bromine.

Uniqueness

The unique combination of bromopyridine, piperidine, and chlorophenyl groups in (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-chlorophenyl)methanone may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-chlorophenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Intermediate : The reaction between 3-bromopyridine and 4-hydroxypiperidine under basic conditions leads to the formation of the piperidine derivative.
  • Coupling Reaction : The resultant piperidine is then reacted with 2-chlorobenzoyl chloride to yield the final product, often utilizing triethylamine as a catalyst in an inert atmosphere to minimize side reactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, halogenated compounds often display enhanced antibacterial properties due to electronic effects imparted by the halogen substituents .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 μg/mL
Compound BS. aureus64 μg/mL
Compound CK. pneumoniae128 μg/mL

The biological activity of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-chlorophenyl)methanone may be attributed to its ability to inhibit key enzymes and receptors involved in disease processes. For example, some studies suggest that related piperidine derivatives can inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, indicating potential anticancer properties .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various piperidine derivatives, revealing that those containing halogen substituents exhibited superior activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of bromine at the 3-position of pyridine was particularly noted for enhancing activity .
  • Anticancer Properties : Another investigation focused on thiazole derivatives similar to our compound, which demonstrated significant growth inhibition across multiple cancer cell lines. The mechanism was linked to enzyme inhibition pathways critical for tumor growth .

Comparative Analysis

When compared to other compounds with similar structural features, (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-chlorophenyl)methanone stands out due to its unique combination of a brominated pyridine and a chlorinated phenyl group. This structural diversity may enhance its interaction profile with biological targets compared to analogs lacking these features.

Table 2: Comparison of Biological Activities

Compound NameStructure FeaturesNotable Activity
Compound XBrominated pyridineAntimicrobial
Compound YChlorinated phenylAnticancer
(Target Compound)Bromopyridine + ChlorophenylPotentially both

Q & A

Q. Critical Data :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher yields, minimal side products
Reaction Time12–24 hrsBalances completion vs. degradation
Solvent RatioHexane/EtOAC (5:5)95% purity post-crystallization

What analytical techniques are critical for structural confirmation?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • 1H-NMR : Look for piperidine protons (δ 1.72–2.06 ppm, multiplet) and aromatic signals (δ 6.92–7.87 ppm) to confirm substitution patterns .
    • 13C-NMR : Carbonyl groups (δ ~190 ppm) and bromine/chlorine-induced deshielding validate connectivity .
  • HPLC : Retention times (e.g., 11.5–13.0 min) and peak area (>95%) ensure purity .
  • Elemental Analysis : Discrepancies <0.5% between calculated/observed C/H/N ratios confirm stoichiometric integrity .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to enhance target affinity?

Q. Methodological Answer :

  • Functional Group Modifications :
    • Replace the 3-bromopyridine with pyrimidine or morpholine to test electronic effects on binding .
    • Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility without compromising logP (target: 2–4) .
  • Assay Design :
    • Use SPR or ITC to quantify binding kinetics (KD, kon/koff) for modified analogs .
    • Compare IC₅₀ values in enzyme inhibition assays (e.g., kinases) to identify pharmacophore contributions .

Q. Example Data :

Analog ModificationKD (nM)IC₅₀ (μM)
3-Bromopyridine (parent)1201.5
Pyrimidine-substituted850.9
Morpholine-substituted2203.2

How to resolve contradictions in reported binding affinities across studies?

Q. Methodological Answer :

  • Variable Control :
    • Standardize assay conditions (pH 7.4, 25°C) and protein concentrations to minimize variability .
    • Validate target conformation (e.g., X-ray crystallography) to ensure consistent binding site accessibility .
  • Data Cross-Validation :
    • Combine SPR (real-time kinetics) with molecular docking (e.g., AutoDock Vina) to reconcile discrepancies between experimental and computational KD values .
    • Replicate studies in orthogonal assays (e.g., fluorescence polarization vs. ITC) .

What strategies enable selective targeting of neurological vs. metabolic pathways?

Q. Methodological Answer :

  • Target Profiling :
    • Screen against panels of GPCRs (e.g., serotonin 5-HT₂A) and metabolic enzymes (e.g., CYP450 isoforms) using radioligand displacement assays .
    • Prioritize analogs with >50-fold selectivity for neurological targets over metabolic enzymes .
  • Pharmacokinetic Optimization :
    • Adjust logD (via substituent polarity) to enhance blood-brain barrier penetration (target logD: 2–3) .
    • Assess plasma stability (t₁/₂ > 4 hrs) and CYP inhibition (IC₅₀ > 10 μM) to mitigate off-target effects .

Data Contradiction Analysis

How to address conflicting solubility data in different solvent systems?

Q. Methodological Answer :

  • Systematic Testing :
    • Measure solubility in DMSO (stock solution) vs. aqueous buffers (PBS, pH 7.4) using nephelometry .
    • Apply Hansen solubility parameters to predict solvent compatibility .
  • Mitigation Strategies :
    • Use co-solvents (e.g., PEG 400) or nanoformulation to enhance aqueous solubility for in vivo studies .

Q. Example Data :

SolventSolubility (mg/mL)
DMSO>50
PBS<0.1
PEG 400/PBS (1:1)5.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.